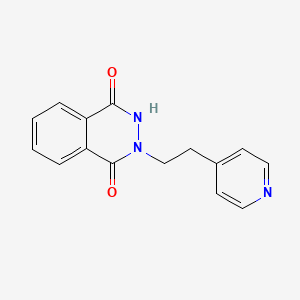

2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione

Description

2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione (CAS: 6950-37-4) is a brominated heterocyclic compound with the molecular formula C₁₅H₁₄BrN₃O₂ and a molecular weight of 348.19 g/mol . Its structure features a 1,4-phthalazinedione core substituted with a 2-(4-pyridinyl)ethyl group and a bromine atom, as indicated by its SMILES code: C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC3=CC=NC=C3.Br .

Properties

CAS No. |

6950-37-4 |

|---|---|

Molecular Formula |

C15H13N3O2 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

3-(2-pyridin-4-ylethyl)-2H-phthalazine-1,4-dione |

InChI |

InChI=1S/C15H13N3O2/c19-14-12-3-1-2-4-13(12)15(20)18(17-14)10-7-11-5-8-16-9-6-11/h1-6,8-9H,7,10H2,(H,17,19) |

InChI Key |

LJBDJGSSXAENHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione typically involves multi-step organic reactions. One common method is the condensation of 4-pyridineethanol with phthalic anhydride under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Metal hydrides such as sodium borohydride or catalytic hydrogenation using palladium on carbon.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, acyl, or other functional groups.

Scientific Research Applications

Synthesis of Phthalazine Derivatives

Phthalazine derivatives can be synthesized through various methods, including:

- Cyclization Reactions : The synthesis often involves cyclization of hydrazine derivatives with phthalic anhydride or similar compounds under controlled conditions.

- Multi-component Reactions : Recent developments have shown that multi-component reactions can yield various phthalazine derivatives efficiently. For instance, one-pot reactions involving phthalhydrazide and aldehydes have been reported to produce diverse phthalazinones .

Antimicrobial Properties

Research indicates that phthalazine derivatives exhibit significant antimicrobial activities. For instance:

- Antibacterial Activity : Studies have demonstrated that 5-amino-2,3-dihydro-1,4-phthalazinedione affects the lipid composition of bacterial membranes, leading to reduced cell growth in Gram-negative bacteria such as Pseudomonas aeruginosa .

- Pharmacological Potential : Phthalazine and its derivatives have been evaluated for their pharmacological properties, including anti-inflammatory and analgesic effects .

Enzyme Inhibition

Certain derivatives of 2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione have shown promise as inhibitors of specific protein kinases. This inhibition can play a crucial role in cancer therapy by targeting pathways involved in cell proliferation and survival .

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial effects of various phthalazine derivatives against a range of bacterial strains. The results indicated that modifications to the phthalazine structure significantly influenced antibacterial potency. The study highlighted the importance of substituents in enhancing biological activity.

Case Study 2: Protein Kinase Inhibition

Research into the inhibitory effects of phthalazine derivatives on protein kinases revealed that specific structural modifications could enhance selectivity and potency. This finding is critical for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione can be contextualized by comparing it to analogous phthalazinedione derivatives and related heterocycles. Below is a detailed analysis:

Structural Analogs

2.1.1 2-(4-Aminobutyl)-3-ethyl-2,3-dihydro-1,4-phthalazinedione (CAS: 101816-74-4)

This derivative shares the 1,4-phthalazinedione core but differs in substituents:

- Substituents: A 4-aminobutyl group and an ethyl group replace the bromine and pyridinyl-ethyl moieties in the target compound.

- Implications: The absence of bromine reduces molecular weight (~265–280 g/mol estimated), likely enhancing solubility compared to the brominated target compound. The amino group may also confer reactivity in conjugation or salt formation .

2.1.2 Apremilast (CAS: 608141-41-9)

- Structure : Features a sulfonyl group and methoxy/ethoxy-substituted phenyl rings.

- Function : Clinically used for inflammatory diseases (e.g., psoriasis, arthritis) due to its phosphodiesterase-4 (PDE4) inhibition. The target compound’s pyridine and bromine substituents may suggest divergent biological targets or mechanisms .

Data Table: Key Comparative Properties

Research Findings and Implications

- Aromatic vs. Aliphatic Substituents: The pyridine ring (aromatic, π-π stacking capability) contrasts with the aliphatic aminobutyl chain in CAS 101816-74-4, suggesting differences in binding affinity to biological targets or materials .

- Solubility and Bioavailability: The bromine atom and pyridine moiety in the target compound likely reduce aqueous solubility compared to the amino-substituted analog, which could limit bioavailability in drug development contexts .

Biological Activity

2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione, also known by its CAS number 4336-04-3, is a compound that belongs to the phthalazine family. This compound is characterized by a unique bicyclic structure containing nitrogen atoms and a pyridinyl substituent, which enhances its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. For instance, research has shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively, with IC50 values indicating potent activity against breast and lung cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation |

| A549 (Lung) | 10.0 | Cell cycle arrest |

| HeLa (Cervical) | 15.0 | Apoptosis induction |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro. In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in cell proliferation and survival.

- Interaction with DNA : The compound may intercalate into DNA strands or bind to DNA-binding proteins, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Cancer Research : A study published in Cancer Letters reported that derivatives of phthalazinediones showed enhanced cytotoxicity when combined with traditional chemotherapeutics .

- Inflammation Models : In a model of rheumatoid arthritis, treatment with the compound led to a significant reduction in joint swelling and inflammatory cytokine levels .

- Antimicrobial Testing : A recent investigation into the antimicrobial effects revealed that modifications to the pyridinyl group could enhance activity against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.